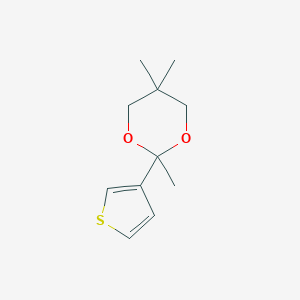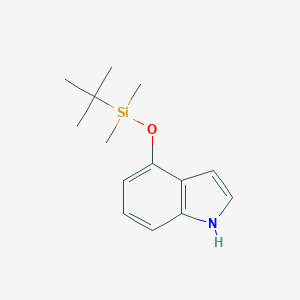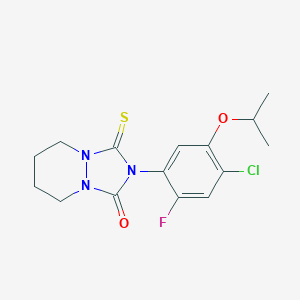
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- is not fully understood. However, it has been proposed that the compound may act by inhibiting specific enzymes or proteins involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- can exert various biochemical and physiological effects. These include anti-inflammatory, anti-tumor, and neuroprotective activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- in lab experiments is its high potency and selectivity. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.
Orientations Futures
There are several future directions for the research and development of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo-. These include the identification of new targets for the compound, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent in various diseases.
In conclusion, 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- is a promising compound with potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy in various diseases.
Méthodes De Synthèse
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- can be achieved through various methods. One such method involves the reaction between 4-chloro-2-fluoro-5-(1-methylethoxy)benzaldehyde and 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The resulting product can be further treated with thioacetic acid to obtain the desired compound.
Applications De Recherche Scientifique
The potential therapeutic applications of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- have been extensively studied in recent years. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
Numéro CAS |
86798-19-8 |
|---|---|
Nom du produit |
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- |
Formule moléculaire |
C15H17ClFN3O2S |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
2-(4-chloro-2-fluoro-5-propan-2-yloxyphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C15H17ClFN3O2S/c1-9(2)22-13-8-12(11(17)7-10(13)16)20-14(21)18-5-3-4-6-19(18)15(20)23/h7-9H,3-6H2,1-2H3 |
Clé InChI |
WOCHJXWAIMNVLX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)N3CCCCN3C2=S)F)Cl |
SMILES canonique |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)N3CCCCN3C2=S)F)Cl |
Autres numéros CAS |
86798-19-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)


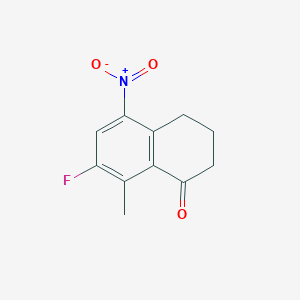
![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
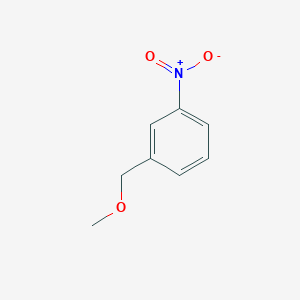
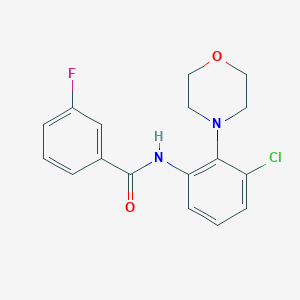
![7-Azaspiro[4.5]decane](/img/structure/B180816.png)
